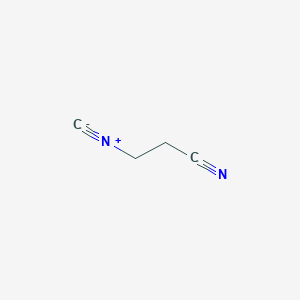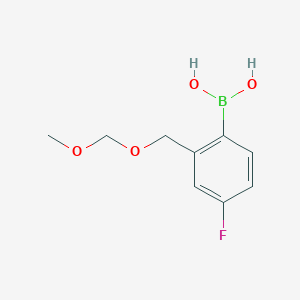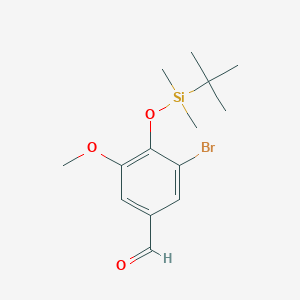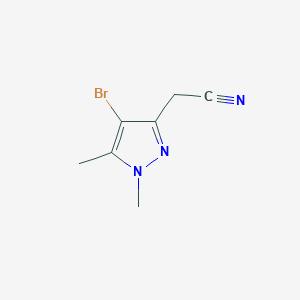![molecular formula C12H8BrN3O4 B13456102 3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione CAS No. 2866318-88-7](/img/structure/B13456102.png)
3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione is a complex organic compound that features a unique structure combining a brominated pyrrolo[3,4-c]pyridine moiety with a piperidine-2,6-dione ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. For example, it has been shown to stimulate glucose uptake into muscle and fat cells, which can be beneficial in managing blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Shares a similar piperidine-2,6-dione structure but lacks the brominated pyrrolo[3,4-c]pyridine moiety.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Similar in structure but with different biological activities.
Uniqueness
The uniqueness of 3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione lies in its combined structural features, which confer distinct biological properties and potential therapeutic applications .
Propriétés
Numéro CAS |
2866318-88-7 |
|---|---|
Formule moléculaire |
C12H8BrN3O4 |
Poids moléculaire |
338.11 g/mol |
Nom IUPAC |
7-bromo-2-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C12H8BrN3O4/c13-6-4-14-3-5-9(6)12(20)16(11(5)19)7-1-2-8(17)15-10(7)18/h3-4,7H,1-2H2,(H,15,17,18) |
Clé InChI |
DQSDRNUHGZHRRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CN=CC(=C3C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)

![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)



![1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13456067.png)



![rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
